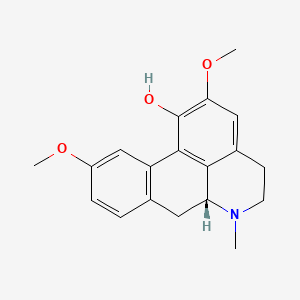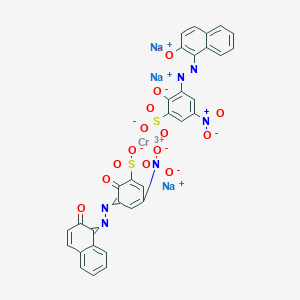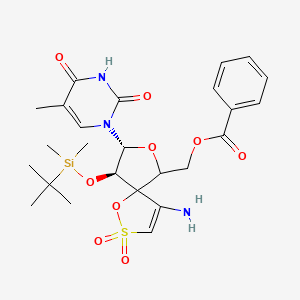
Ponceau 3R free acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ponceau 3R free acid, also known as C.I. Food Red 6, is an azo dye that was once used as a red food colorant . It belongs to the family of Ponceau dyes, which are named after the French word for "poppy-colored" . The compound has a molecular formula of C19H16N2Na2O7S2 and a molar mass of 494.44 g·mol−1 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ponceau 3R free acid involves the diazotization of 2,4,5-trimethylaniline followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid . The reaction conditions typically include acidic environments to facilitate the diazotization process and maintain the stability of the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Ponceau 3R free acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions can occur in the presence of halogens or nitrating agents.
Major Products Formed
Oxidation: Oxidized products may include quinones and other aromatic compounds.
Reduction: Amines are the primary products of reduction reactions.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
Ponceau 3R free acid has a wide range of applications in scientific research:
Chemistry: Used as a standard dye in chromatography and spectrophotometry for the analysis of various compounds.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in various medical tests.
Mecanismo De Acción
The mechanism of action of Ponceau 3R free acid involves its interaction with various molecular targets. The azo group in the compound can undergo reduction to form amines, which can then interact with proteins and other biomolecules. The compound’s ability to bind to proteins makes it useful in staining techniques, where it helps visualize protein bands in electrophoresis .
Comparación Con Compuestos Similares
Ponceau 3R free acid is part of a family of azo dyes, which include:
Ponceau 4R: Another red azo dye used in food and textile industries.
Ponceau S: Commonly used in staining proteins in Western blotting and other assays.
Ponceau SX: Used in similar applications as Ponceau 3R but with different spectral properties.
Uniqueness
This compound is unique due to its specific molecular structure, which provides distinct spectral properties and reactivity compared to other Ponceau dyes. Its ability to form stable complexes with proteins and its use in various analytical techniques highlight its versatility and importance in scientific research .
Propiedades
| 25738-43-6 | |
Fórmula molecular |
C19H18N2O7S2 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C19H18N2O7S2/c1-10-6-12(3)16(7-11(10)2)20-21-18-15-5-4-14(29(23,24)25)8-13(15)9-17(19(18)22)30(26,27)28/h4-9,22H,1-3H3,(H,23,24,25)(H,26,27,28) |
Clave InChI |
OQQYJPVCDFFEIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)
